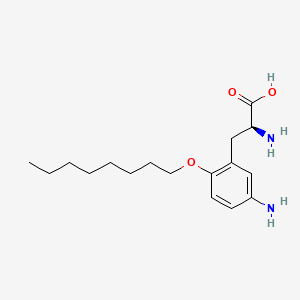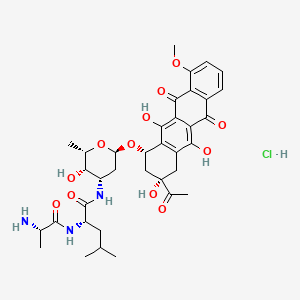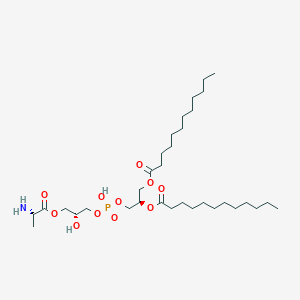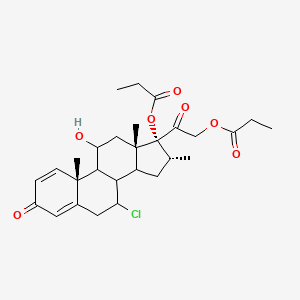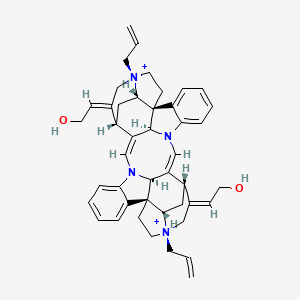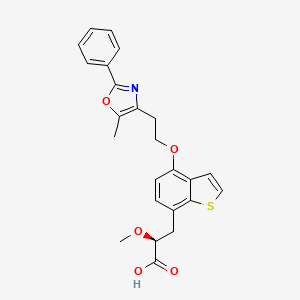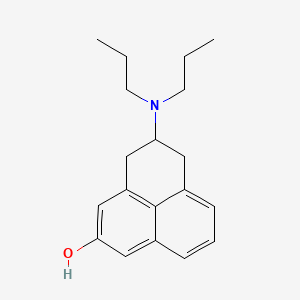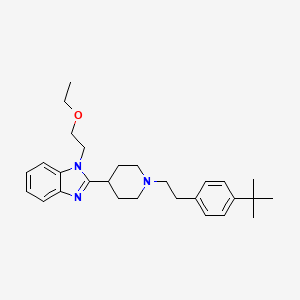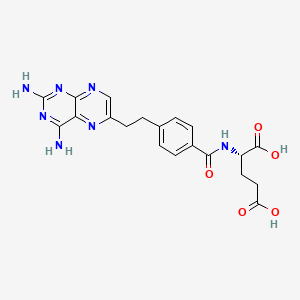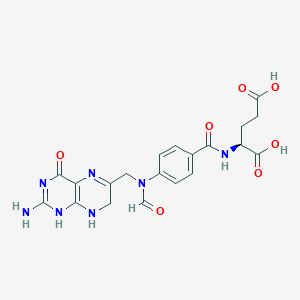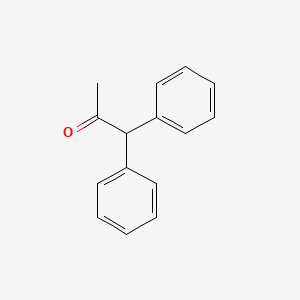
1,1-Diphénylacétone
Vue d'ensemble
Description
1,1-Diphenylacetone, also known as 1,1-diphenylpropan-2-one, is an organic compound composed of a benzhydryl group and a methyl group attached to a central carbonyl group. It is a white solid with a chemical formula of C15H14O and a molar mass of 210.276 g·mol−1. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Applications De Recherche Scientifique
1,1-Diphenylacetone has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in biochemical studies to investigate enzyme-catalyzed reactions involving ketones.
Industry: It is used in the production of fragrances, dyes, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1,1-diphenylacetone involves the reaction of phenylacetone with bromine in benzene to effect an α-keto bromination. This reaction mixture is stirred for 3-6 hours. The resulting mixture is then slowly added to a solution of anhydrous aluminium chloride in benzene to catalyze a Friedel-Crafts alkylation. The reaction mixture undergoes a lengthy workup, ending in the recrystallization of 1,1-diphenylacetone from petroleum ether .
Industrial Production Methods
Industrial production methods for 1,1-diphenylacetone typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Diphenylacetone undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where one of the phenyl groups or the carbonyl group is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are often used.
Substitution: Various reagents, including halogens and organometallic compounds, can be used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce diphenylmethanol.
Mécanisme D'action
The mechanism of action of 1,1-diphenylacetone involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various intermediates and products, depending on the specific reaction conditions. The molecular targets and pathways involved in these reactions are diverse and can include enzymes, receptors, and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenylacetone: Similar in structure but with different positioning of the phenyl groups.
Benzhydryl methyl ketone: Another compound with a benzhydryl group attached to a carbonyl group.
Diphenylmethanol: The reduced form of 1,1-diphenylacetone.
Uniqueness
1,1-Diphenylacetone is unique due to its specific structural arrangement, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable intermediate in organic synthesis, distinguishing it from other similar compounds .
Propriétés
IUPAC Name |
1,1-diphenylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNWBEGCONIRGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061137 | |
| Record name | 2-Propanone, 1,1-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 1,1-Diphenylacetone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19174 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
781-35-1 | |
| Record name | 1,1-Diphenylacetone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=781-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanone, 1,1-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000781351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Diphenylacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400472 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanone, 1,1-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanone, 1,1-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-diphenylacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.189 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,1-diphenylacetone interesting from a chemical reactivity standpoint?
A1: 1,1-Diphenylacetone is intriguing because it can form a dianion, enabling its use as a versatile reagent in organic synthesis. [, ] This dianion can act as a C,O-dinucleophile, reacting with various electrophiles to form cyclic compounds. [, ]
Q2: What kind of cyclic compounds can be synthesized using the dianion of 1,1-diphenylacetone?
A2: Researchers have successfully synthesized several cyclic compounds by reacting the 1,1-diphenylacetone dianion with different organosilanes. Reactions with diorganodichlorosilanes produced 1,1,5,5-tetraorgano-3,7-bis(diphenylmethylene)-1,5-disila-2,8-dioxacyclooctanes. Interestingly, using diorganodifluorosilanes as the electrophile resulted in the formation of a positional isomer, 1,1,5,5-tetraorgano-3,7-bis(diphenylmethylene)-1,5-disila-2,6-dioxacyclooctane. [, ] Furthermore, reacting the dianion with 1,2-dichlorotetramethyldisilane and 1,3-dichlorohexamethyltrisilane yielded a 10-membered cyclic compound and a 6-membered cyclic compound, respectively. []
Q3: Are there any structural studies confirming the formation of these cyclic compounds?
A3: Yes, X-ray crystallography has been instrumental in confirming the structures of several synthesized cyclic compounds, including:
- 1,1,5,5-tetraphenyl-3,7-bis(diphenylmethylene)-1,5-disila-2,8-dioxyacyclooctane []
- 1,1,5,5-tetraphenyl-3,7-bis(diphenylmethylene)-1,5-disila-2,6-dioxacyclooctane []
- 1,1,2,2,6,6,7,7-octamethyl-4,9-bis(diphenylmethylene)-1,2,6,7-tetrasila-3,10-dioxacyclodecane []
Q4: Can 1,1-diphenylacetone be used to synthesize α-arylnaphthalenes?
A5: Yes, novel synthetic routes using 1,1-diphenylacetone as a starting material for the synthesis of α-arylnaphthalenes have been reported. [, , ]
Q5: Are there any known applications of 1,1-diphenylacetone in asymmetric synthesis?
A6: 1,1-diphenylacetone serves as a substrate in the asymmetric synthesis of (S)-(-)-1,1-diphenyl-2-propanol via iridium-catalyzed asymmetric transfer hydrogenation. This reaction utilized a chiral diaminodiphosphine ligand and [IrHCl2(COD)]2. [, ]
Q6: What can you tell us about the stability of 1,1-diphenylacetone?
A7: While 1,1-diphenylacetone is generally considered stable, research indicates that 1-phenyl-2-propanone, a related compound, can degrade over prolonged storage periods. [] This information could be relevant for impurity profiling in certain contexts.
Q7: Does the structure of 1,1-diphenylacetone lend itself to any specific analytical techniques?
A8: The photochemical behavior of 1,1-diphenylacetone and its derivative, 1,1,3,3-tetraphenylacetone, has been investigated using laser flash photolysis when adsorbed on layered clays. This technique allows the study of transient species, such as radicals and carbocations, generated upon light excitation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
